

# Unveiling the Spectroscopic Signature of Pedunculosumoside F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pedunculosumoside F	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Pedunculosumoside F**, a homoflavonoid glycoside isolated from Ophioglossum pedunculosum. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed look at the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data that are crucial for the structural elucidation and characterization of this compound.

#### **Spectroscopic Data**

The structural identity of **Pedunculosumoside F** was established through a combination of high-resolution mass spectrometry and one- and two-dimensional NMR spectroscopy. The data presented here are compiled from the initial isolation and characterization studies.

## Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized to determine the exact mass and molecular formula of **Pedunculosumoside F**.

Parameter	Observed Value	Deduced Molecular Formula
[M+Na]+ (m/z)	663.1535	C28H32O17Na



## **Nuclear Magnetic Resonance (NMR) Data**

The ¹H and ¹³C NMR spectra were recorded in deuterated methanol (CD₃OD) and are pivotal for the detailed structural assignment of the molecule.

<sup>1</sup>H NMR Spectroscopic Data (500 MHz, CD₃OD)



Position	δΗ (ррт)	Multiplicity	J (Hz)
6	6.42	d	2.0
8	6.22	d	2.0
2'	7.02	d	2.0
5'	6.84	d	8.0
6'	6.98	dd	8.0, 2.0
CH <sub>2</sub> -9	4.60	S	
Glc-1"	5.06	d	7.5
Glc-2"	3.52	m	
Glc-3"	3.48	m	
Glc-4"	3.42	m	_
Glc-5"	3.45	m	
Glc-6"a	3.92	dd	12.0, 2.0
Glc-6"b	3.74	dd	12.0, 5.5
Glc-1"	4.92	d	7.5
Glc-2"	3.58	m	_
Glc-3""	3.50	m	_
Glc-4"'	3.38	m	_
Glc-5"	3.34	m	
Glc-6'''a	3.88	dd	12.0, 2.0
Glc-6'"b	3.70	dd	12.0, 5.5

<sup>&</sup>lt;sup>13</sup>C NMR Spectroscopic Data (125 MHz, CD<sub>3</sub>OD)



Position	δC (ppm)	Position	δC (ppm)
2	165.4	6'	119.8
3	108.2	CH <sub>2</sub> -9	56.5
4	183.6	Glc (7-O)	
5	163.2	1"	101.4
6	99.8	2"	74.8
7	166.2	3"	78.2
8	94.7	4"	71.3
10	106.8	5"	78.0
1'	123.4	6"	62.6
2'	115.2	Glc (4'-O)	
3'	146.8	1"'	102.8
4'	146.2	2""	75.1
5'	116.5	3'''	77.9
4""	71.6	_	
5""	78.4	_	
6'''	62.8	=	

# **Experimental Protocols**

The following section details the methodologies employed for the isolation and spectroscopic analysis of **Pedunculosumoside F**.

#### **Isolation of Pedunculosumoside F**

The whole plants of Ophioglossum pedunculosum were extracted with 70% ethanol. The resulting extract was then partitioned with petroleum ether, ethyl acetate, and n-butanol. The n-



butanol fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and ODS, followed by preparative HPLC to yield pure **Pedunculosumoside F**.

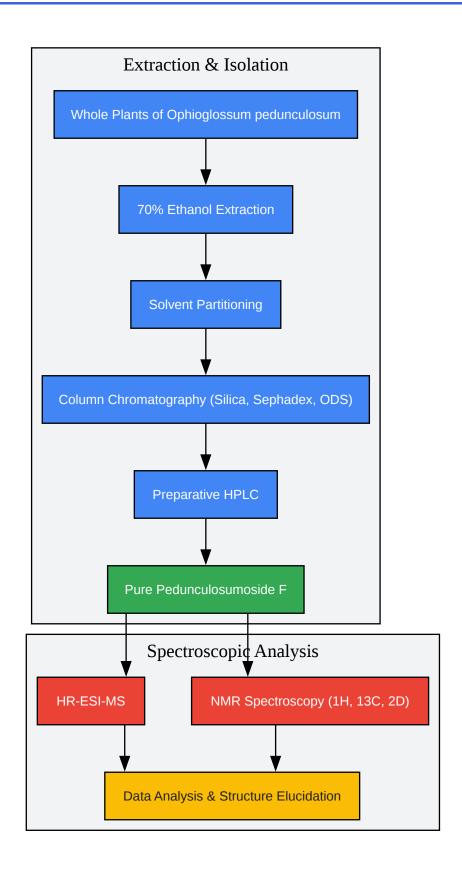
#### **Spectroscopic Analysis**

- Mass Spectrometry: HR-ESI-MS data were acquired on a high-resolution mass spectrometer. The sample was dissolved in methanol and introduced into the ESI source.
- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer. The sample was dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are in Hertz (Hz).

## Visualization of the Analytical Workflow

The logical flow of the isolation and characterization process for **Pedunculosumoside F** is depicted in the following diagram.





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Caption: Workflow for the isolation and spectroscopic analysis of **Pedunculosumoside F**.



 To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Pedunculosumoside F: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392597#spectroscopic-data-for-pedunculosumoside-f-nmr-ms]

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